5-chloro-1,3-difluoro-2-isocyanatobenzene
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Overview
Description
4-Chloro-2,6-difluorophenyl isocyanate is an organic compound with the molecular formula C7H2ClF2NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,6-difluorophenyl isocyanate typically involves the reaction of 4-chloro-2,6-difluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2,6-difluoroaniline+Phosgene→4-Chloro-2,6-difluorophenyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 4-chloro-2,6-difluorophenyl isocyanate is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of automated systems helps in maintaining the reaction conditions and handling hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Reacts with water to form 4-chloro-2,6-difluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React under mild conditions to form ureas.
Alcohols: Require the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Chloro-2,6-difluoroaniline: Formed from hydrolysis.
Scientific Research Applications
4-Chloro-2,6-difluorophenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and coatings with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: In the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-difluorophenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and amines, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- 4-Chlorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 4-Chloro-2,6-difluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of fluorine atoms increases the electron-withdrawing effect, making the isocyanate group more reactive towards nucleophiles.
Properties
Molecular Formula |
C7H2ClF2NO |
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Molecular Weight |
189.54 g/mol |
IUPAC Name |
5-chloro-1,3-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChI Key |
OFUWAMVXZFVMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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